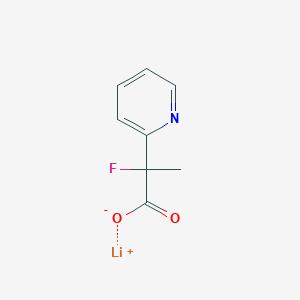

Lithium 2-fluoro-2-(pyridin-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Lithium 2-fluoro-2-(pyridin-2-yl)propanoate” is a chemical compound with the molecular formula C8H7FLiNO2 . It is available from various suppliers .

Molecular Structure Analysis

The molecular structure of “Lithium 2-fluoro-2-(pyridin-2-yl)propanoate” consists of a pyridine ring attached to a propanoate group with a fluorine atom and a lithium atom .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to chlorinated and brominated analogues. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate can be utilized in the synthesis of 2-, 3-, 4-fluoropyridines, and their derivatives, which are valuable in the development of new pharmaceuticals .

-substituted pyridines, which are of special interest as imaging agents for positron emission tomography (PET). .Anti-Fibrosis Therapeutics

Lithium 2-fluoro-2-(pyridin-2-yl)propanoate derivatives have shown promising anti-fibrotic activities. In studies, these compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to improve the physical, biological, and environmental properties of agricultural products. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate could be a precursor in the synthesis of fluorine-containing compounds, which are widely used as active ingredients in agricultural chemicals .

Solid-State Lithium Batteries

In the field of energy storage, fluorine-doped materials have been used to enhance the ionic conductivity of composite electrolytes. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate could contribute to the development of dendrite-free solid-state lithium batteries, improving their safety and efficiency .

Anti-Tubercular Agents

Derivatives of Lithium 2-fluoro-2-(pyridin-2-yl)propanoate have been explored as potential anti-tubercular agents. These compounds were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, showing significant inhibitory concentrations and suggesting their suitability for further development as TB treatments .

Catalyst-Free Synthesis

The compound is involved in catalyst-free synthesis techniques, which are environmentally friendly and suitable for the high-yielding synthesis of a wide range of derivatives. This approach is particularly relevant for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl carbamates, which have various pharmaceutical applications .

Chemical Biology

In chemical biology, the construction of novel heterocyclic compound libraries with potential biological activities is crucial. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate can serve as a building block in the design of such libraries, contributing to the discovery of new compounds with diverse biological and pharmaceutical activities .

Eigenschaften

IUPAC Name |

lithium;2-fluoro-2-pyridin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.Li/c1-8(9,7(11)12)6-4-2-3-5-10-6;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBMEMGVAXMCBF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=CC=CC=N1)(C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-fluoro-2-(pyridin-2-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)